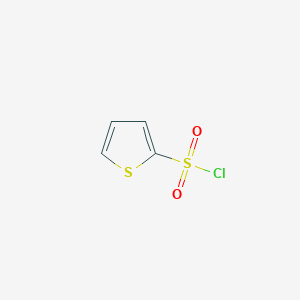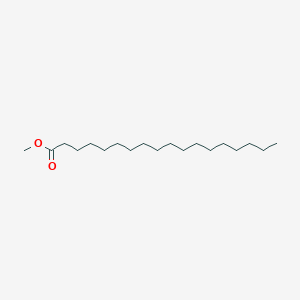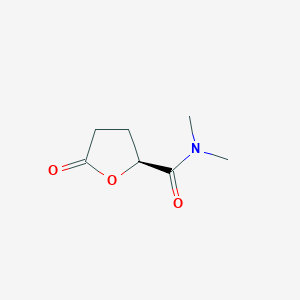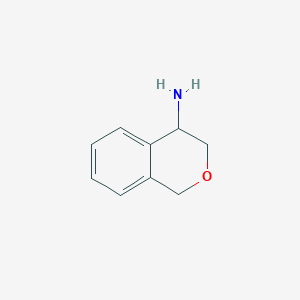
2,3,4,5,6,7-Hexadeuterio-1H-indole
Overview
Description
“2,3,4,5,6,7-Hexadeuterio-1H-indole”, commonly referred to as D6-indole, is an isotopically labeled indole compound. It has a molecular formula of C8H7N and a molecular weight of 123.18 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure . The average mass is 123.185 Da and the monoisotopic mass is 123.095512 Da .Scientific Research Applications
Synthesis and Functionalization
2,3,4,5,6,7-Hexadeuterio-1H-indole is an important structural component in various biologically active compounds. Its synthesis and functionalization have been extensively researched. Significant methods for indole synthesis include the Fisher indole synthesis, Gassman synthesis, Madelung cyclization, and Bischler indole synthesis, with palladium-catalyzed reactions becoming increasingly important in organic chemistry due to their wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).
Structural Analysis and Novel Derivatives
Research has been conducted on the structural analysis of indole derivatives, employing techniques like Hirshfeld surface analysis and DFT calculations. These studies focus on understanding molecular interactions and the strength of molecular packing in crystals (Geetha et al., 2019). Novel indole derivatives have also been synthesized and characterized for various biological and optical applications, emphasizing the versatility and importance of indole-based compounds (Tariq et al., 2020).
Indole Deuteration and NMR Studies
Deuteration of indole, including compounds like this compound, has been achieved through Raney nickel catalysis. These deuterated indoles are valuable in solid-state NMR studies on proteins (Yau & Gawrisch, 1999). Moreover, studies on the electronic nature of ketone directing groups in indole synthesis have revealed key insights into site selectivity in the indole framework (Lanke et al., 2016).
Therapeutic and Biological Properties
Indole derivatives have demonstrated significant therapeutic properties, including anti-tumor and anti-inflammatory activities. Structural elucidation and synthesis of such compounds have been a focus of research due to their potential in pharmaceutical applications (Al-Ostoot et al., 2019). The interaction of indole with SARS-CoV-2 has also been investigated, highlighting the role of indole scaffolds in potential anti-SARS CoV-2 therapies (Gobinath et al., 2021).
Mechanism of Action
Target of Action
Indole and its derivatives are known to interact with a wide range of targets due to their versatile pharmacological properties . They exhibit antiviral, antitumor, analgesic, and other therapeutic activities . .
Mode of Action
It is known that indole derivatives can interact with multiple receptors, showing high-affinity binding . This suggests that Indole-d6 may also interact with its targets in a similar manner.
Biochemical Pathways
Indole and its derivatives are involved in various biochemical pathways. They are produced from tryptophan by the enzyme tryptophanase in many bacterial species . Indole can be transformed and degraded by various bacterial strains . The functional genes for indole aerobic degradation have been uncovered recently . Many oxygenases have proven to be able to oxidize indole to indigo . .
Pharmacokinetics
Pharmaceutical agents containing an indole skeleton in their framework have been proven to have excellent pharmacokinetic and pharmacological effects . .
Result of Action
Indole derivatives are known to have diverse biological activities, including cytotoxic, antibacterial, antiviral, and protein tyrosine phosphatase inhibitory activities . They can influence cell growth, cellular signaling, cell division, cellular metabolism, and programmed cell death .
Future Directions
The future directions for research on “2,3,4,5,6,7-Hexadeuterio-1H-indole” and other indole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of new indole-based drugs and the investigation of their mechanisms of action are also potential areas of future research .
Biochemical Analysis
Biochemical Properties
Indole-d6, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in numerous biochemical reactions, particularly those related to the metabolism of tryptophan . Indole-d6 can be converted into various halogenated and oxygenated derivatives through biocatalytic processes .
Cellular Effects
Indole-d6 influences cell function in several ways. It has been found to exhibit cytotoxic activity against various human cell lines, including leukemic cells (K562), normal cells (HEK293), lung cells (HCT-116), and breast cells (MDAMB231) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Indole-d6 exerts its effects through various mechanisms. It binds with high affinity to multiple receptors, influencing their activity . It can also inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Indole-d6 can change over time in laboratory settings. While specific data on Indole-d6 is limited, indole derivatives are known to exhibit long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Indole-d6 is involved in various metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Subcellular Localization
Enzymes involved in the biosynthesis of indole alkaloids, which include Indole-d6, have been found to localize in various subcellular compartments .
Properties
IUPAC Name |
2,3,4,5,6,7-hexadeuterio-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)








![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)


